Leptomycin B

概要

説明

レプトマイシンBは、ストレプトマイセス属菌が産生する二次代謝産物です。当初、強力な抗真菌性化合物として発見されました。この化合物は、生物学、医学、産業など、さまざまな分野で重要な意味を持っています .

準備方法

レプトマイシンBは、一般的にストレプトマイセス属菌から単離されます。調製には、特定の条件下で細菌を培養して化合物を生成することが含まれます。単離プロセスには、有機溶媒による抽出、続いてクロマトグラフィー技術による精製が含まれます。 その後、核磁気共鳴や質量分析などの分光法を用いて化合物を特徴付けます .

化学反応の分析

レプトマイシンBは、次のようなさまざまな種類の化学反応を起こします。

アルキル化: レプトマイシンBは、染色体領域維持1タンパク質のシステイン残基をアルキル化し、その機能を阻害します.

これらの反応で使用される一般的な試薬や条件には、チオールやアミンなどの求核剤が含まれ、通常、化合物の完全性を維持するために、穏やかな条件下で行われます。 これらの反応から生成される主な生成物には、生物学的活性を変えるレプトマイシンBの改変バージョンが含まれます .

4. 科学研究への応用

レプトマイシンBは、幅広い科学研究に利用されています。

科学的研究の応用

Cancer Therapy

Leptomycin B has been extensively studied for its anti-cancer properties, particularly in various types of malignancies.

Case Studies

- Gastric Carcinoma : A study demonstrated that this compound inhibited proliferation, migration, and invasion of gastric carcinoma cells (HGC-27 and AGS) through autophagy impairment. The treatment led to increased levels of autophagy-related proteins LC3-II and p62, indicating disrupted autophagic degradation .

- Non-Small Cell Lung Cancer : Research indicated that combining this compound with gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, enhanced cytotoxic effects in A549 cells by overcoming drug resistance. The combination therapy showed a synergistic effect, suggesting that this compound can potentiate the efficacy of existing cancer treatments .

Cellular Biology Research

This compound serves as a valuable tool in cellular biology for studying nucleocytoplasmic transport mechanisms.

Impact on Protein Localization

By inhibiting CRM1, this compound facilitates the accumulation of proteins like p53 within the nucleus. This property is exploited to investigate the roles of various proteins in cellular processes such as apoptosis and cell cycle regulation .

Experimental Applications

- p53 Stabilization : In cervical cancer cell lines, this compound increased the transcriptional activity of p53, leading to enhanced apoptosis in a p53-dependent manner. This application underscores its potential for developing targeted therapies that exploit p53 pathways .

- MAPKAP Kinase 2 : Studies have shown that this compound affects the phosphorylation-dependent nuclear export of MAPKAP kinase 2, providing insights into signaling pathways involved in stress responses .

Drug Development

This compound has been instrumental in drug development research aimed at improving therapeutic efficacy while minimizing side effects.

Derivatives Development

Due to dose-limiting toxicities observed in clinical trials with this compound, researchers have developed semi-synthetic derivatives that retain anti-cancer activity but exhibit better tolerance in vivo. These derivatives are being explored for their potential to treat various cancers with fewer side effects .

作用機序

レプトマイシンBは、システイン残基528で染色体領域維持1タンパク質に特異的に結合することでその効果を発揮します。 この結合は、染色体領域維持1タンパク質と核輸出シグナルを含むタンパク質との相互作用を阻害し、それらの核から細胞質への輸出を阻止します . この阻害は、細胞質と核の間を移動するタンパク質、例えばDNAセンサーであるサイクリックGMP-AMPシンターゼやセリンキナーゼであるインターロイキン-1受容体関連キナーゼ1の核蓄積につながります .

類似化合物との比較

レプトマイシンBは、核輸出の強力かつ特異的な阻害において独特です。類似の化合物には、以下のようなものがあります。

アンギノマイシンA: 同様のメカニズムで染色体領域維持1タンパク質に結合する、もう1つの核輸出阻害剤.

ラトジャドンA: レプトマイシンBと構造と作用機序が類似した化合物.

核輸出の選択的阻害剤(SINE)化合物: KPT-185、KPT-335、KPT-350などのこれらの化合物は、染色体領域維持1タンパク質を標的とするが、レプトマイシンBの不可逆的な結合と比較して、ゆっくりと可逆的です

特性

CAS番号 |

87081-35-4 |

|---|---|

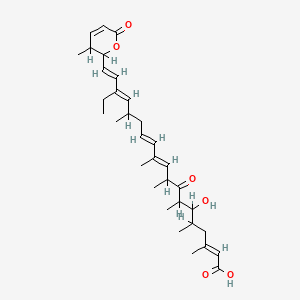

分子式 |

C33H48O6 |

分子量 |

540.7 g/mol |

IUPAC名 |

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |

InChIキー |

YACHGFWEQXFSBS-SAYXANOCSA-N |

SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |

異性体SMILES |

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |

正規SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |

外観 |

Solid powder |

Key on ui other cas no. |

87081-35-4 |

ピクトグラム |

Flammable; Acute Toxic; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]

A: this compound forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []

ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:

* **Activation of tumor suppressor pathways:** LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ] * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ] * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []

A: The molecular formula of this compound is C29H38O6, and its molecular weight is 482.6 g/mol. []

A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. There is limited information on its material compatibility and stability under various conditions.

A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []

A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]

A: One study identified a this compound resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []

A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。